molecular formula C10H5BrClN3 B11813591 5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1269291-97-5

5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11813591
CAS No.: 1269291-97-5
M. Wt: 282.52 g/mol
InChI Key: QRLYSVJCOHITPL-UHFFFAOYSA-N
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Description

5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at position 5, a 3-chlorophenyl group at position 1, and a nitrile group at position 4. This structure combines electron-withdrawing groups (bromine, nitrile) and a halogenated aryl moiety, making it a valuable intermediate in pharmaceutical and agrochemical research.

Properties

CAS No.

1269291-97-5

Molecular Formula

C10H5BrClN3

Molecular Weight

282.52 g/mol

IUPAC Name

5-bromo-1-(3-chlorophenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C10H5BrClN3/c11-10-7(5-13)6-14-15(10)9-3-1-2-8(12)4-9/h1-4,6H

InChI Key

QRLYSVJCOHITPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 3-chlorobenzonitrile with bromine and hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acids.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile.

    Oxidation: Formation of 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-amine.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile has been explored for its therapeutic properties, particularly in cancer treatment and antimicrobial applications.

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has shown promising results in inhibiting tumor growth by targeting key signaling pathways involved in cell proliferation and apoptosis.

    Table 1: Summary of Anticancer Studies
    Study ReferenceCell Line TestedIC50 (µM)Mechanism
    A549 (Lung)15Inhibition of cell proliferation
    MCF7 (Breast)12Induction of apoptosis
    HCT116 (Colon)10Inhibition of AKT signaling

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Efficacy

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.30 µg/mL
Pseudomonas aeruginosa0.35 µg/mL

Study on Lung Cancer Cells

A study investigated the effects of the compound on A549 lung cancer cells, revealing a significant reduction in cell viability through apoptosis induction. The findings suggest that this compound could serve as a lead for developing new lung cancer therapies.

Evaluation Against Glioblastoma

Another study focused on glioblastoma cell lines, where the compound demonstrated potent inhibition of tumor growth in both two-dimensional and three-dimensional cultures. The mechanism was linked to the modulation of key signaling pathways involved in glioma progression.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate’s access. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications References
5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile C₁₀H₅BrClN₃ 285.53 Br (5), 3-Cl-C₆H₄ (1), CN (4) Intermediate for bioactive molecules
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile C₁₀H₆BrN₃ 248.08 Br (5), Ph (1), CN (4) 95% purity; pharmaceutical research
5-Bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile C₈H₄BrN₅ 250.06 Br (5), pyrimidin-2-yl (1), CN (4) High-yield synthesis (95%)
5-Bromo-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile C₁₀H₅BrFN₃ 269.07 Br (5), 3-F-C₆H₄ (1), CN (4) Halogen variation for SAR studies
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile C₁₀H₇ClN₄ 222.65 NH₂ (5), 3-Cl-C₆H₄ (1), CN (4) Amino substitution alters reactivity
Key Observations:

Substituent Effects: The 3-chlorophenyl group in the target compound enhances lipophilicity compared to phenyl (logP ~2.8 vs. ~2.3) and may improve membrane permeability in bioactive molecules . The pyrimidin-2-yl substituent introduces a nitrogen-rich heterocycle, likely improving solubility in polar solvents compared to aryl groups .

Synthetic Yields: Pyrimidine-substituted analogs achieve high yields (95%), suggesting efficient coupling reactions under mild conditions . Amino-substituted derivatives (e.g., 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile) may require protective group strategies to prevent side reactions .

Crystallography and Computational Modeling

  • Crystallographic Data : A related compound, 4-bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile, was structurally resolved using single-crystal X-ray diffraction (R factor = 0.042), confirming the planar geometry of the pyrazole ring and substituent orientations .
  • Molecular Modeling : Software like Chem3D Pro predicts atomic charges and fragmentation patterns, aiding in the design of analogs with optimized stability .

Biological Activity

5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family, characterized by its unique molecular structure, which includes a bromine atom at the 5-position, a chlorophenyl group at the 1-position, and a carbonitrile group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C10H5BrClN3
  • Molecular Weight : 282.525 g/mol

The biological activity of 5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access. This inhibition can modulate various biological pathways, including those involved in cell proliferation and apoptosis .

Anticancer Activity

Research has indicated that 5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile exhibits promising anticancer properties. It has shown efficacy against various cancer cell lines, suggesting its potential as a therapeutic agent. Notably, studies have demonstrated its ability to inhibit pathways associated with tumor growth and metastasis .

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism
A549 (Lung)15Inhibition of cell proliferation
MCF7 (Breast)12Induction of apoptosis
HCT116 (Colon)10Inhibition of AKT signaling

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have reported significant inhibition against various pathogens, indicating its potential use as an antimicrobial agent .

Table 2: Antimicrobial Efficacy

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.30 µg/mL
Pseudomonas aeruginosa0.35 µg/mL

Case Studies

Several case studies have highlighted the effectiveness of 5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile in preclinical settings:

  • Study on Lung Cancer Cells :
    • Researchers investigated the compound's effects on A549 lung cancer cells and found that it significantly reduced cell viability through apoptosis induction.
    • The study concluded that the compound could serve as a lead for developing new lung cancer therapies.
  • Evaluation Against Glioblastoma :
    • A recent study focused on glioblastoma cell lines, where the compound demonstrated potent inhibition of tumor growth in both two-dimensional and three-dimensional cultures.
    • The mechanism was linked to the modulation of key signaling pathways involved in glioma progression.

Q & A

Basic: What synthetic routes are recommended for preparing 5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile?

The synthesis typically involves cyclocondensation reactions. A common approach uses substituted hydrazines and β-ketonitriles under acidic or basic conditions. For example, Clauson-Kass pyrrole synthesis methodologies (adapted for pyrazoles) can be employed using brominated and chlorinated precursors . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to enhance yield. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Basic: Which spectroscopic techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and electronic environments (e.g., bromine and chlorine-induced deshielding) .
  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, dihedral angles between aromatic rings, and halogen bonding interactions .
  • IR Spectroscopy : Validates the presence of nitrile (C≡N, ~2200 cm1^{-1}) and aryl halide groups .

Basic: How can researchers assess solubility and stability for this compound?

Solubility varies with solvent polarity:

  • Polar aprotic solvents (DMF, DMSO) enhance solubility due to nitrile and halogen interactions.
  • Stability tests : Monitor degradation via HPLC under varying pH (2–12), UV light, and temperatures (25–60°C). Halogenated pyrazoles generally show stability in dark, inert conditions .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts improve cyclization efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
  • In situ monitoring : Use TLC or inline IR to track intermediate formation and adjust stoichiometry dynamically .

Advanced: How to resolve discrepancies between DFT-predicted and experimental spectroscopic data?

  • Basis set refinement : Use hybrid functionals (e.g., B3LYP/6-311++G(d,p)) to improve accuracy of vibrational (IR) and electronic (UV-Vis) predictions .
  • Solvent effects : Incorporate polarizable continuum models (PCM) in DFT calculations to match experimental solvent environments .
  • Crystal packing analysis : X-ray data can explain deviations in NMR chemical shifts due to intermolecular interactions .

Advanced: What strategies are effective for evaluating biological activity?

  • Structure-activity relationship (SAR) studies : Compare with analogs (e.g., 5-Bromo-1-(4-fluorophenyl) derivatives) to isolate halogen and substituent effects .
  • Enzyme inhibition assays : Use fluorescence-based kits to measure IC50_{50} values against kinases or phosphatases, leveraging the nitrile group’s electrophilicity .

Advanced: How to model electronic properties for drug design applications?

  • DFT calculations : Map HOMO-LUMO gaps to predict reactivity. For this compound, the nitrile group lowers LUMO energy, enhancing electrophilic character .
  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2) using PyMol or AutoDock, focusing on halogen bonding with catalytic residues .

Advanced: How to compare bioactivity across structural analogs?

  • Pharmacophore mapping : Overlay analogs (e.g., 5-Chloro vs. 5-Bromo derivatives) to identify critical halogen and π-π stacking features .
  • Free-energy perturbation (FEP) : Quantify binding affinity differences using molecular dynamics simulations .

Advanced: How to address conflicting bioassay data in different studies?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolite screening : Use LC-MS to check for in situ degradation products that may interfere with activity .
  • Crystallographic alignment : Ensure protein target structures (e.g., PDB entries) match assay conditions .

Advanced: What methods elucidate reaction mechanisms involving this compound?

  • Kinetic isotope effects (KIE) : Replace 1H^1H with 2H^2H at reactive sites to probe rate-determining steps .
  • Trapping intermediates : Use low-temperature NMR to identify transient species (e.g., enolates) during nitrile formation .
  • Computational transition state analysis : Locate energy barriers using QM/MM simulations .

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